2-(3-Methoxypropoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypropoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a pyridine derivative, characterized by the presence of a methoxypropoxy group attached to the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and arylboronic acids to produce pyridine derivatives in moderate to good yields . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxypropoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.
Scientific Research Applications
2-(3-Methoxypropoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxypropoxy)pyridine
- 3-(Methoxypropoxy)pyridine
- 2-(3-Methoxypropoxy)pyridin-4-amine
Uniqueness
2-(3-Methoxypropoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for the synthesis of novel compounds .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(3-methoxypropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-12-6-3-7-13-9-8(10)4-2-5-11-9/h2,4-5H,3,6-7,10H2,1H3 |
InChI Key |
ROZBZDBZPKPFLU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.